Di(1H-pyrazol-1-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
di(pyrazol-1-yl)methanone |
InChI |
InChI=1S/C7H6N4O/c12-7(10-5-1-3-8-10)11-6-2-4-9-11/h1-6H |
InChI Key |
ZDIACNVYSMNTGL-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(=O)N2C=CC=N2 |
Canonical SMILES |
C1=CN(N=C1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Reactivity and Transformation Studies of N Acyl Pyrazoles
Chemical Reactivity of the Pyrazole-1-yl Methanone (B1245722) Moiety
N-acyl pyrazoles serve as effective acylating agents, a reactivity attributed to the pyrazole (B372694) ring acting as a good leaving group. The lone pair of electrons on the nitrogen atom bound to the carbonyl group is not extensively conjugated with the acyl group, which would disrupt the aromaticity of the pyrazole ring. This lack of strong conjugation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. nih.gov The reactivity of the acyl group can be modulated by substituents on the pyrazole ring; electron-withdrawing groups at the C4 position increase the leaving group ability of the pyrazole, thereby enhancing the acylating power of the molecule. nih.gov
In a notable transformation, Di(1H-pyrazol-1-yl)methanone (also known as 1,1'-carbonyldipyrazole) undergoes a metal-catalyzed reaction with aldehydes or ketones to yield 1,1'-alkylidenedipyrazoles and carbon dioxide. Labeling experiments have confirmed that the carbon dioxide originates from the carbonyl group of the methanone moiety. This reaction is sensitive to both electronic and steric effects of substituents. The proposed mechanism involves the coordination of a metal ion to the nitrogen atoms at the 2 and 2' positions of the pyrazole rings. This is followed by the heterolytic cleavage of a carbon-nitrogen bond, leading to the formation of a carbamate (B1207046) intermediate which then undergoes decarboxylation. mdpi.com
N-acyl pyrazoles can also participate in reductive cross-coupling reactions. For instance, in the presence of tetrahydroxydiboron, they can react with nitroarenes to form secondary amides. This reaction demonstrates the versatility of the acyl pyrazole moiety in forming new amide bonds under reducing conditions and showcases good functional group tolerance. researchgate.net
Oxidative Transformations of Acyl Pyrazole Derivatives
While the pyrazole ring itself is generally stable to oxidation, the acyl pyrazole framework can be synthesized through oxidative functionalization reactions. bohrium.com The focus of oxidative transformations involving acyl pyrazoles often lies in their role as precursors or the modification of substituents on the pyrazole ring, rather than the oxidation of the core N-acyl pyrazole structure itself.
For instance, oxidative thio- or selenocyanation of N-substituted pyrazoles can be achieved. While not a direct oxidation of the N-acyl pyrazole, this demonstrates that the pyrazole ring can undergo oxidative functionalization. In these reactions, an in situ generated reactive species, such as thiocyanogen (B1223195) chloride (Cl-SCN) or selenocyanogen (B1243902) chloride (Cl-SeCN), acts as an electrophile that attacks the pyrazole ring. beilstein-journals.org
Furthermore, the synthesis of N-acyl pyrazoles can be achieved through the oxidative amidation of aldehydes. This process involves the oxidation of an aldehyde in the presence of a pyrazole to form the corresponding N-acyl pyrazole. This transformation highlights the stability of the pyrazole ring under these oxidative conditions, where the aldehyde is selectively oxidized and coupled. bohrium.comresearchgate.net
Substitution Reactions and Functional Group Interconversions
The acylating reactivity and the leaving group ability of the pyrazole in N-acyl pyrazoles can be fine-tuned through substitution at the C4 position of the pyrazole ring. The introduction of electron-withdrawing or electron-donating substituents at this position can significantly impact the molecule's properties. For example, an electron-withdrawing group like a cyano group at C4 enhances the leaving group potential of the pyrazole, making the corresponding N-acyl pyrazole a more potent acylating agent. nih.gov
Conversely, nucleophilic aromatic substitution on the pyrazole ring of N-acyl pyrazoles is less common due to the electron-rich nature of the pyrazole ring. However, if the pyrazole ring is substituted with strong electron-withdrawing groups or a good leaving group, nucleophilic substitution can occur. mdpi.comencyclopedia.pub
Electrophilic and Nucleophilic Behavior of the Pyrazole Ring
The pyrazole ring exhibits both electrophilic and nucleophilic characteristics, which are modulated by the N-acyl group in this compound and other N-acyl pyrazoles. The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring and is the primary site of basicity and nucleophilicity. However, N-acylation significantly reduces the basicity and nucleophilicity of this nitrogen. chim.it
The pyrazole ring as a whole is an aromatic, π-excessive system, making it reactive towards electrophiles. Electrophilic attack predominantly occurs at the C4 position, as attack at C3 or C5 would lead to a less stable cationic intermediate where the positive charge is adjacent to the electron-withdrawing acyl group and the pyridine-like nitrogen. rrbdavc.orgscience.gov
While the pyrazole ring itself is not strongly electrophilic, the carbonyl carbon of the acyl group is a prominent electrophilic center. This allows N-acyl pyrazoles to act as efficient acyl transfer reagents. Nucleophilic attack at this carbonyl carbon is a key step in their acylation reactions. nih.gov The pyrazole anion, formed by deprotonation of N-unsubstituted pyrazoles, is highly reactive towards electrophiles but much less reactive towards nucleophiles. globalresearchonline.net In the case of N-acyl pyrazoles, the nitrogen is already substituted, so this anionic reactivity is not directly relevant unless the acyl group is first cleaved.
Detailed Mechanistic Insights into N-Acyl Pyrazole Formation
The synthesis of N-acyl pyrazoles can be achieved through various methods, with the mechanisms being dependent on the specific reagents and conditions employed. Two notable mechanisms are oxoammonium salt-mediated oxidative amidation and carbon tetrabromide-mediated cyclization.
The formation of N-acyl pyrazoles from aldehydes can be efficiently achieved through oxidative amidation mediated by oxoammonium salts. A common oxidant used for this transformation is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
The generally accepted mechanism for this reaction involves the following key steps:
Oxidation of the Aldehyde: The oxoammonium salt oxidizes the aldehyde to a reactive acyl intermediate.
Hemiaminal Formation: The pyrazole adds to the aldehyde to form a hemiaminal intermediate.
Oxidation of the Hemiaminal: The oxoammonium salt then oxidizes the hemiaminal to the final N-acyl pyrazole product.
Alternatively, the aldehyde can first be oxidized to a carboxylic acid, which then undergoes a coupling reaction with the pyrazole. However, the direct oxidation of the hemiaminal is often favored. The yields of this reaction can be influenced by the electronic properties of the substituents on the aldehyde. For example, modest yields are often observed with benzaldehydes bearing electron-donating groups. bohrium.com
A range of novel acyl azoles have been prepared by the oxidative amidation of aldehydes. For the synthesis of acyl pyrazoles, an oxoammonium salt with a nitrate (B79036) anion has been utilized effectively. bohrium.com
| Aldehyde | Pyrazole | Oxidant | Yield (%) |
| Benzaldehyde | Pyrazole | Oxoammonium salt | Modest |
| Naphthaldehyde | Pyrazole | Oxoammonium salt | Varies |
| Heterocyclic aldehydes | Pyrazole | Oxoammonium salt | Varies |
This table presents a generalized summary of yields for the oxoammonium salt-mediated synthesis of N-acyl pyrazoles.
An efficient method for the synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanones involves the carbon tetrabromide (CBr4)-mediated intermolecular cyclization of a benzohydrazide (B10538) and pentane-2,4-dione. This method offers several advantages, including mild reaction conditions, good tolerance of various functional groups, and operational simplicity with inexpensive reagents. researchgate.net
The proposed mechanism for this reaction is as follows:
Reaction of Hydrazide and Dione: The benzohydrazide reacts with the pentane-2,4-dione. This is a classical Knorr pyrazole synthesis, which typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. jk-sci.comyoutube.com The initial step is the formation of a hydrazone or enamine intermediate. cdnsciencepub.comresearchgate.net
Cyclization and Dehydration: The intermediate then undergoes intramolecular cyclization, followed by dehydration to form the aromatic pyrazole ring.
Role of Carbon Tetrabromide: In this specific methodology, CBr4 is proposed to act as a mediator for the cyclization and dehydration steps, facilitating the reaction under mild conditions. While the precise role of CBr4 is not fully elucidated in the provided source, it may act as a Lewis acid activator or be involved in a radical pathway that promotes the key bond-forming and bond-breaking steps.
This CBr4-mediated approach provides a useful and attractive strategy for the synthesis of N-acylpyrazoles, which are prevalent in various biologically active molecules. researchgate.net
| Hydrazide | 1,3-Dicarbonyl Compound | Mediator | Product |
| Benzohydrazide | Pentane-2,4-dione | CBr4 | (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone |
This table illustrates the reactants and product in the CBr4-mediated synthesis of a specific N-acyl pyrazole.
Coordination Chemistry and Ligand Development Based on Pyrazolyl Methanone Scaffolds
The Role of Pyrazole-Derived Ligands in Metal Complex Formation
Pyrazole-based ligands are mainstays in coordination chemistry, prized for their versatility in forming stable complexes with a wide array of metal ions. acs.orgresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole (B372694) rings act as excellent Lewis bases, readily donating their lone pair of electrons to metal centers. researchgate.net This interaction is fundamental to the construction of diverse molecular architectures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. acs.org
The utility of pyrazole ligands is further enhanced by the ease with which their steric and electronic properties can be tuned. Introducing substituents at various positions on the pyrazole ring can modulate the ligand's donor strength, solubility, and the ultimate geometry of the resulting metal complex. researchgate.net This "tunability" is a cornerstone of rational ligand design in fields ranging from catalysis to materials science.
Coordination Modes of Pyrazolyl Methanone (B1245722) Ligands
Based on the behavior of analogous pyrazole-containing ligands, Di(1H-pyrazol-1-yl)methanone is anticipated to exhibit several coordination modes. The two pyrazole rings, linked by a carbonyl group, present a bidentate N,N-donor set. This arrangement is conducive to chelation, where the ligand binds to a single metal center to form a stable six-membered ring.
However, the presence of the carbonyl (C=O) group introduces additional possibilities not seen in simple bis(pyrazol-yl)methane ligands. The carbonyl oxygen, with its lone pairs of electrons, could potentially act as a third donor site, leading to tridentate coordination or the formation of bridging interactions between multiple metal centers. Furthermore, the electron-withdrawing nature of the carbonyl group is expected to influence the basicity of the pyrazole nitrogen atoms, which could affect the stability and reactivity of the resulting metal complexes. The common coordination modes of pyrazolate ligands are illustrated below. acs.org
Interactive Table: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Role of Carbonyl |
| Bidentate Chelating | Both pyrazole nitrogen atoms bind to a single metal center. | Acts as a structural linker, influencing the bite angle. |
| Bidentate Bridging | Each pyrazole nitrogen atom binds to a different metal center. | The carbonyl oxygen could remain uncoordinated or interact weakly. |
| Tridentate (N,N,O) | Both pyrazole nitrogens and the carbonyl oxygen bind to a metal center. | The carbonyl group actively participates in the primary coordination sphere. |
Structural Characterization of Metal Complexes
The definitive elucidation of the structure and bonding in metal complexes of this compound would rely on a combination of crystallographic and spectroscopic techniques.
Spectroscopic Probes for Coordination Environments
In the absence of crystallographic data, spectroscopic methods offer indirect but powerful insights into the coordination environment of metal complexes.
Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (ν(C=O)) in this compound is a sensitive probe for its interaction with a metal ion. A shift of the ν(C=O) band to a lower frequency upon complexation would provide strong evidence for the coordination of the carbonyl oxygen to the metal center. For instance, in (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, a related compound, the C=O stretch is observed at 1701 cm⁻¹. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the ligand environment in diamagnetic metal complexes. Changes in the chemical shifts of the pyrazole ring protons and carbons upon coordination can provide information about the binding of the nitrogen atoms to the metal.
UV-Visible Spectroscopy: For complexes of transition metals, UV-visible spectroscopy can provide information about the d-orbital splitting and the coordination geometry of the metal ion. Studies on complexes of 3,5-Dimethyl-1H-pyrazol-1-yl phenyl methanone with various transition metals have utilized this technique to propose octahedral and tetrahedral geometries. uobaghdad.edu.iq
Influence of Substituents on Coordination Behavior
The introduction of substituents on the pyrazole rings of this compound would be a powerful strategy to fine-tune its coordination properties. Bulky substituents in the 3- and 5-positions of the pyrazole rings can create steric hindrance that may favor the formation of complexes with lower coordination numbers or enforce specific geometries. Conversely, electron-donating or electron-withdrawing substituents can alter the electronic properties of the ligand, influencing the strength of the metal-ligand bonds. For example, the synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone demonstrates the feasibility of incorporating bulky groups onto the methanone framework. mdpi.com
Design Strategies for Advanced Pyrazolyl Methanone Ligands
Building upon the this compound scaffold, a variety of advanced ligands could be envisioned. Incorporating additional functional groups capable of coordination, such as pyridyl or carboxylate moieties, could lead to the formation of polydentate ligands with enhanced stability and novel coordination geometries. Such modifications could also be used to introduce specific properties, such as luminescence or catalytic activity, into the resulting metal complexes. The development of synthetic routes to dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes showcases a relevant strategy for introducing functional groups that can act as secondary binding sites. researchgate.net
Advanced Research Applications and Future Directions for Di 1h Pyrazol 1 Yl Methanone Chemistry
Catalytic Applications of Pyrazolyl Methanone-Derived Systems
N-acyl pyrazoles are recognized as valuable intermediates and ligands in catalysis, owing to the stability of the pyrazole (B372694) leaving group and the tunable reactivity of the acyl group. rsc.org
Pyrazole-containing ligands are utilized to stabilize metal complexes that act as pre-catalysts in cross-coupling reactions. For instance, bulky bis(pyrazolyl)palladium complexes have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions between phenylboronic acid and various aryl or hetaryl bromides, achieving yields from 85-94%. dntb.gov.ua
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov Monoligated palladium(0) species, L1Pd(0), are considered the most active catalytic species in this cycle. nih.govacs.org The design of ligands, such as those derived from pyrazolyl methanones, is crucial for generating these highly active but unstable L1Pd(0) catalysts from stable precatalysts, thereby enhancing the efficiency of reactions like the Suzuki-Miyaura, Hiyama-Denmark, and Hirao couplings. nih.govacs.orgmdpi.com
| Catalyst System | Reaction Type | Key Features | Reported Yields |
|---|---|---|---|
| Bulky bis(pyrazolyl)palladium complexes | Suzuki-Miyaura Cross-Coupling | Effective for activated and deactivated aryl/hetaryl bromides. | 85-94% dntb.gov.ua |
| Monoligated Palladium(0) Catalysts | General Cross-Coupling | Highly active species generated in situ from precatalysts. nih.govacs.org | Varies with reaction |
N-acyl pyrazoles, including derivatives of Di(1H-pyrazol-1-yl)methanone, can be synthesized through oxidative amidation reactions. mdpi.comresearchgate.net This method typically involves the reaction of an aldehyde with pyrazole in the presence of an oxidizing agent. mdpi.comresearchgate.net Research has focused on developing greener and more efficient protocols, such as using substoichiometric amounts of oxoammonium salts like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (B79036). mdpi.comresearchgate.net
A notable example is the preparation of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, which was achieved in an 86% isolated yield. mdpi.comresearchgate.net This specific synthesis was performed solvent-free and without a base, highlighting its efficiency and environmental friendliness. mdpi.comresearchgate.net The reaction proceeded by heating a mixture of 3,5-di-tert-butylbenzaldehyde (B94254), pyrazole, and the oxoammonium salt at 55°C for 3 hours. mdpi.comresearchgate.net
The versatility of pyrazole-derived systems extends to other catalytic processes. For example, new substituted ligands based on pyrazole have been used to form in situ complexes with copper(II) salts. mdpi.com These complexes have shown catalytic activity in the oxidation of catechol to o-quinone. mdpi.com The effectiveness of these catalysts depends on factors such as the ligand structure, the copper salt's counterion, and the solvent used. mdpi.com
Furthermore, metal complexes of poly(1H-pyrazol-1-yl)methane scorpionates are being explored for a range of catalytic applications, including water oxidation and the functionalization of alkanes. ulisboa.pt In a different vein, borane-catalyzed reactions involving the selective cross-coupling of two different diazo compounds have been developed to afford N-substituted pyrazoles, demonstrating a novel route to these important heterocyclic structures. researchgate.net
Building Blocks for Complex Molecular Architectures
N-acyl pyrazoles are valuable building blocks in organic synthesis because they are stable and readily prepared. rsc.org The pyrazole unit functions as a good leaving group in acyl substitution reactions, superior to other azoles like benzotriazole (B28993) due to the greater aromaticity of the pyrazole ring. rsc.org This reactivity allows for their use in the synthesis of a variety of other organic molecules, including a range of N-substituted benzamides via reductive cross-coupling with nitroarenes. rsc.org
Compounds containing two bis(1H-pyrazol-1-yl)methane fragments are also being synthesized to act as ditopic chelating ligands. researchgate.net These molecules can bridge metal centers, forming the basis for more complex supramolecular structures. Additionally, derivatives like bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid serve as building blocks for creating metal-organic frameworks (MOFs) that can exhibit properties such as luminescence and gas separation capabilities. researchgate.net
Development of Optoelectronic Materials
Certain N-acyl pyrazole derivatives have been found to possess luminescent properties, making them candidates for applications in organic electronics. rsc.orgbohrium.com Green synthesis methods, such as using a ball mill, have been employed to produce novel pyrazole derivatives that exhibit solid-state luminescence. rsc.orgbohrium.com This emission is attributed to a phenomenon known as aggregation-induced emission (AIE). rsc.orgbohrium.com Researchers are exploring the preparation of thin, luminescent solid-state films from these compounds to assess their potential in optoelectronic devices. rsc.orgbohrium.com
| Compound Type | Key Property | Potential Application | Underlying Phenomenon |
|---|---|---|---|
| N-acyl pyrazole derivatives | Solid-state luminescence rsc.orgbohrium.com | Organic electronics rsc.orgbohrium.com | Aggregation-Induced Emission (AIE) rsc.orgbohrium.com |
Broader Scientific Research Impact of N-Acyl Pyrazoles
The impact of N-acyl pyrazoles extends into medicinal chemistry and chemical biology. A series of these compounds have been investigated as tunable inhibitors of serine hydrolases, an important class of enzymes. nih.govnih.gov The inhibitory activity can be finely adjusted by modifying both the acyl group (urea > carbamate (B1207046) > amide) and by placing electron-withdrawing or electron-donating substituents on the pyrazole ring. nih.govnih.gov This tunability has allowed for the development of potent and selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol hydrolase (MGLL). nih.gov
In another therapeutic area, (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives have been designed and synthesized as antitubulin agents. nih.gov These compounds have shown significant anti-proliferative activity against various tumor cell lines by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and disrupting the microtubule network. nih.gov
Future Research Trajectories and Challenges
The foundational structure of this compound, while simple, presents a versatile platform for extensive future research. The primary challenges and opportunities lie in leveraging its core characteristics—a flexible carbonyl linker and two reactive pyrazole rings—to design sophisticated molecules for advanced applications. Future work is expected to branch into several key areas, from creating novel ligand systems for catalysis to developing new functional materials and sustainable chemical processes.
A significant trajectory involves the strategic modification of the pyrazole rings. Introducing functional groups at the 3, 4, and 5-positions of the pyrazole moieties can dramatically alter the electronic properties, steric hindrance, and coordination behavior of the resulting ligand. This approach opens pathways to designing highly specialized molecules for targeted applications in catalysis, materials science, and medicinal chemistry.
Another promising avenue is the exploration of this compound and its derivatives in the development of environmentally friendly chemical processes. The principles of green chemistry, such as the use of solvent-free reactions, recyclable catalysts, and atom-economical synthetic routes, are becoming increasingly important. nih.govresearchgate.net Research into cleaner synthesis methods for these compounds, such as the oxidative functionalization of aldehydes with pyrazole in the absence of solvents and bases, exemplifies this trend. mdpi.comresearchgate.net
Innovations in Ligand Design and Coordination Chemistry
The future of this compound in coordination chemistry hinges on innovative ligand design. While the parent compound can act as a simple bidentate ligand, its true potential lies in its use as a scaffold for more complex, multifunctional ligands.
Development of Polydentate Ligands: Future research will likely focus on synthesizing derivatives that incorporate additional donor atoms, transforming the molecule into a polydentate "scorpionate" or tripodal ligand. ulisboa.pt This can be achieved by functionalizing the pyrazole rings with coordinating groups like pyridyl, carboxylate, or amino moieties. Such modifications would enable the formation of more stable and structurally diverse metal complexes with unique catalytic and photophysical properties. mdpi.comresearchgate.net
Metal-Organic Frameworks (MOFs): Derivatives of similar bis(pyrazol-1-yl) structures, particularly those bearing carboxylic acid groups, have shown promise as building blocks for metal-organic frameworks. mdpi.com Future work could explore dicarboxylate derivatives of this compound to construct novel porous materials for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com
Supramolecular Chemistry: The ability of the pyrazole rings and the carbonyl group to participate in hydrogen bonding and other non-covalent interactions makes this scaffold interesting for supramolecular chemistry. mdpi.com Designing derivatives that can self-assemble into complex architectures like cages, helicates, or polymers is a challenging but potentially rewarding research direction.
A key challenge in this area is achieving precise control over the regioselectivity of pyrazole functionalization to synthesize the desired ligand architecture. mdpi.com Furthermore, understanding the intricate interplay between ligand electronics, steric factors, and the resulting properties of the metal complex remains a fundamental challenge that will require a combination of synthetic, spectroscopic, and computational studies. nih.govnih.gov
Emerging Applications in Catalysis and Materials Science
The development of novel catalysts and functional materials based on the this compound framework is a major frontier. The versatility of its metal complexes makes them attractive candidates for a wide range of applications.
Homogeneous Catalysis: Metal complexes derived from pyrazolyl ligands are known to catalyze various organic transformations. ulisboa.pt Future research is expected to focus on developing this compound-based catalysts for challenging reactions such as C-H activation, CO₂ reduction, and polymerization. ulisboa.pt A significant challenge will be to design catalysts with high activity, selectivity, and stability, particularly for industrial processes.
Photoluminescent Materials: Pyrazole derivatives with extended conjugation are known to exhibit interesting photophysical properties. mdpi.com By incorporating chromophoric groups onto the this compound scaffold, researchers could develop new fluorescent sensors for ion detection or emissive materials for organic light-emitting diodes (OLEDs).
Energetic Materials: The high nitrogen content of the pyrazole ring makes it a suitable building block for high-energy-density materials (HEDMs). researchgate.net Research into the synthesis of nitro- or azido-functionalized this compound derivatives could lead to the development of new energetic materials with a favorable balance of performance, stability, and sensitivity. researchgate.net The primary challenge in this field is safely handling these materials while optimizing their energetic properties.
Challenges in Synthesis and Scalability
While numerous synthetic routes to pyrazole derivatives exist, significant challenges remain, particularly concerning sustainability and scalability. ias.ac.in
Green Synthetic Routes: A major challenge is the development of more sustainable synthetic protocols that minimize waste, avoid hazardous solvents and reagents, and are energy-efficient. nih.govresearchgate.net While progress has been made with methods like microwave-assisted synthesis and the use of recyclable catalysts, applying these green principles to the specific, multi-step synthesis of functionalized this compound derivatives remains an active area of research.
Regioselectivity: As mentioned, controlling the position of substituents on the pyrazole rings during synthesis is a persistent challenge. mdpi.com Developing novel synthetic methodologies that provide high regioselectivity is crucial for creating well-defined ligands and materials, avoiding the need for difficult and costly separation of isomers.
Scalability: Many laboratory-scale syntheses of complex pyrazole derivatives are not easily transferable to industrial-scale production. The challenge lies in developing robust, cost-effective, and safe processes that can produce these compounds in larger quantities for practical applications in catalysis or materials science.
Future research will need to integrate advanced synthetic techniques with computational modeling to predict reaction outcomes and design more efficient and selective synthetic pathways. Addressing these challenges will be critical to unlocking the full potential of this compound chemistry.
Q & A
Q. What are the most effective synthetic routes for Di(1H-pyrazol-1-yl)methanone, and how can reaction conditions be optimized for high yield?
- Methodological Answer: this compound can be synthesized via oxidative amidation of aldehydes with pyrazole. A green chemistry approach involves using a substoichiometric quantity of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate as an oxidant under solvent-free conditions at 55°C for 3 hours. This method achieves yields up to 86% without requiring column chromatography . Optimization includes adjusting the molar ratio of aldehyde to pyrazole (1:1.1), controlling reaction temperature (±2°C), and ensuring anhydrous conditions to prevent side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer: Key techniques include:
- ¹H/¹³C-NMR : Analyze peaks for the methanone carbonyl (δ ~165–175 ppm in ¹³C-NMR) and pyrazole protons (δ ~6.5–8.5 ppm in ¹H-NMR).
- FTIR : Confirm the C=O stretch (~1650–1750 cm⁻¹) and N–H bending (~1500 cm⁻¹) from the pyrazole rings.
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ for C₉H₈N₄O) with <2 ppm error .
Cross-validate results with X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the electronic structure and reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron density distribution, HOMO-LUMO gaps, and Fukui indices to predict reactivity. For example:
- Electrostatic potential maps identify nucleophilic/electrophilic sites on the pyrazole rings.
- Transition state analysis elucidates reaction pathways, such as nucleophilic substitution at the methanone group .
Validate computational results with experimental kinetic data (e.g., reaction rates in SN2 mechanisms) .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s properties?
- Methodological Answer:
- Sensitivity analysis : Test the impact of basis sets (e.g., 6-31G* vs. def2-TZVP) on DFT-predicted bond lengths.
- Experimental validation : Use time-resolved spectroscopy (e.g., UV-Vis kinetics) to compare theoretical reaction barriers with observed rates.
- Multi-method cross-checking : Combine DFT with MP2 or CCSD(T) calculations for critical parameters like dipole moments .
Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?
- Methodological Answer: Challenges include polymorphism and solvent inclusion. Strategies:
- Slow evaporation in mixed solvents (e.g., DCM/hexane) to grow single crystals.
- SHELX workflows : Use SHELXT for structure solution via dual-space algorithms and SHELXL for refinement with anisotropic displacement parameters. Address twinning with TWIN/BASF commands .
Q. How to design experiments to evaluate the compound’s bioactivity, including antibacterial and anticancer assays?
- Methodological Answer:
- Antibacterial assays : Use microbroth dilution (CLSI guidelines) against Gram± bacteria (e.g., E. coli, S. aureus). Measure MIC/MBC values and assess membrane disruption via SYTOX Green uptake .
- Anticancer assays : Perform MTT assays on A549 lung cancer cells. Include positive controls (e.g., cisplatin) and analyze apoptosis via Annexin V/PI flow cytometry .
Q. What are the mechanistic insights into the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to serine hydrolases (e.g., acetylcholinesterase). Key interactions: π-π stacking with pyrazole rings and hydrogen bonding via the methanone oxygen.
- Kinetic studies : Measure IC₅₀ values and inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
Q. How does the substitution pattern on the pyrazole rings influence the compound’s chemical stability and bioactivity?
- Methodological Answer:
- Comparative studies : Synthesize analogs (e.g., nitro- vs. methyl-substituted pyrazoles) and assess stability via accelerated degradation tests (40°C/75% RH for 4 weeks).
- QSAR modeling : Correlate substituent electronegativity with antibacterial potency (e.g., nitro groups enhance activity via electron-withdrawing effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
